molecular formula C21H17FN4O4S B2432399 N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide CAS No. 1021075-51-3

N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide

Cat. No.: B2432399
CAS No.: 1021075-51-3
M. Wt: 440.45
InChI Key: ULKZSIBYCKMTMW-UHFFFAOYSA-N
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Description

The compound “N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide” is a complex organic molecule. It contains a benzodioxol group, which is a common motif in many bioactive compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It contains a benzodioxol group, an amino group, a thio group, a pyridazinyl group, and a fluorobenzamide group .

Scientific Research Applications

Microwave Induced Synthesis of Fluorobenzamides

A study demonstrated the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, highlighting their promising antimicrobial analogs. The presence of a fluorine atom in these compounds is essential for enhancing antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Myocardial Perfusion Imaging with PET

Another significant application is in myocardial perfusion imaging (MPI) with PET, where 18F-labeled pyridaben analogs were synthesized and evaluated. These analogs showed high heart uptake and low background uptake in animal models, suggesting their utility as MPI agents for diagnosing and managing cardiovascular diseases (Mou et al., 2012).

Antifungal and Antibacterial Activity

Research on novel benzothiazole pyrimidine derivatives has shown significant in vitro antibacterial and antifungal activity, supporting the development of new treatments for infections caused by resistant bacteria and fungi (Maddila et al., 2016).

Peripheral Benzodiazepine Receptor Study

The synthesis and evaluation of substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines for studying peripheral benzodiazepine receptors using positron emission tomography (PET) represent another area of research. These compounds have shown high affinity and selectivity for peripheral benzodiazepine receptors, which could be beneficial for neurodegenerative disorders (Fookes et al., 2008).

Synthesis of Novel Pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic Acid Derivatives

The development of novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives showcases the exploration of new compounds with enhanced antibacterial activity against quinolone-resistant Gram-positive clinical isolates, indicating their potential in antibiotic development (Asahina et al., 2008).

Future Directions

The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar anticancer molecules .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have shown antitumor activities , suggesting that the targets could be related to cellular processes involved in tumor growth and proliferation.

Mode of Action

Based on the antitumor activities of similar compounds , it can be hypothesized that this compound may interact with its targets to induce apoptosis and cause cell cycle arrests, thereby inhibiting the growth and proliferation of tumor cells.

Biochemical Pathways

Given the potential antitumor activities of similar compounds , it can be inferred that this compound may affect pathways related to cell cycle regulation and apoptosis.

Result of Action

Similar compounds have shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines . Therefore, it can be hypothesized that this compound may have similar effects. These effects could potentially inhibit the growth and proliferation of tumor cells, thereby exhibiting antitumor activity.

Properties

IUPAC Name

N-[6-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O4S/c22-15-3-1-2-14(9-15)21(28)24-18-6-7-20(26-25-18)31-11-19(27)23-10-13-4-5-16-17(8-13)30-12-29-16/h1-9H,10-12H2,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKZSIBYCKMTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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